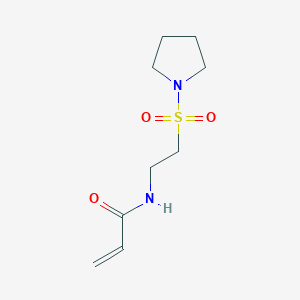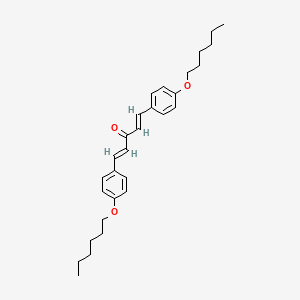![molecular formula C11H22N2O2 B2379523 (R)-1-Boc-3-methyl-[1,4]diazepane CAS No. 223644-10-8](/img/structure/B2379523.png)
(R)-1-Boc-3-methyl-[1,4]diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-1-Boc-3-methyl-[1,4]diazepane” is a derivative of 1,4-diazepine . 1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They are a core element in the structure of benzodiazepines and thienodiazepines .
Synthesis Analysis
The synthesis of 1,4-diazepines has been a subject of active research. A biocatalytic approach has been designed for the synthesis of optically active piperazinones and 1,4-diazepanones in an aqueous medium under mild conditions . The method is based on a biocatalytic transamination of an easily accessible N-(2-oxopropyl) amino acid ester and the subsequent spontaneous cyclization of the initially formed amine .
Chemical Reactions Analysis
Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for decades . For example, a biocatalytic approach has been designed for the synthesis of optically active piperazinones and 1,4-diazepanones .
Wissenschaftliche Forschungsanwendungen
Synthesis of Key Intermediates in Medicinal Chemistry : (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, is synthesized from (R)-1-Boc-3-methyl-[1,4]diazepane. This process demonstrates the utility of this compound in the synthesis of important intermediates for pharmaceutical applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Formation of Drug Scaffolds : The compound undergoes enantioselective deprotonative ring contraction, leading to quinolone-2,4-diones, which are useful in drug scaffold development (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).
Transformation into Functionalized Compounds : Chiral piperazine and 1,4-diazepane annulated β-lactams derived from (R)-1-Boc-3-methyl-[1,4]diazepane can be transformed into functionalized acetates, demonstrating its versatility in chemical transformations (Dekeukeleire, D’hooghe, Vanwalleghem, Van Brabandt, & Kimpe, 2012).
Development of σ1 Receptor Ligands : 1,4-Diazepanes synthesized from amino acids, including derivatives of (R)-1-Boc-3-methyl-[1,4]diazepane, have been used to create novel σ1 receptor ligands, which have potential therapeutic applications (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).
Synthesis of Spirocyclopropanated Compounds : The compound has been utilized in the high-yielding selective synthesis of spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones, which are valuable in medicinal chemistry (Limbach, Korotkov, Es-Sayed, & de Meijere, 2008).
Coordination Compounds and Structural Studies : The diazepane amine alcohol derived from (R)-1-Boc-3-methyl-[1,4]diazepane has been used in the preparation of nickel(II) and copper(II) complexes, contributing to our understanding of coordination chemistry and molecular structure (Morgan, Gainsford, & Curtis, 1983).
Wirkmechanismus
Target of Action
It is structurally similar to diazepam, a well-known benzodiazepine . Benzodiazepines typically act on gamma-aminobutyric acid (GABA) receptors, enhancing their activity .
Mode of Action
This enhancement results in increased inhibitory neurotransmission, leading to sedative, muscle relaxant, and anxiolytic effects .
Biochemical Pathways
Based on the known effects of benzodiazepines, it is likely that this compound affects the gabaergic pathway, enhancing inhibitory neurotransmission .
Result of Action
If it acts similarly to diazepam, it would likely result in increased inhibitory neurotransmission, leading to sedative, muscle relaxant, and anxiolytic effects .
Zukünftige Richtungen
1,4-Diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFCUXOVITPHU-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCCN1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-3-methyl-[1,4]diazepane | |
CAS RN |
223644-10-8 |
Source


|
| Record name | tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)
![2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2379448.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2379452.png)

![Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2379457.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2379460.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2379462.png)
![6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2379463.png)